molecular formula C15H27NO10S B123410 Methyl 3-O-(2-acetamido-2-deoxy-6-thioglucopyranosyl)galactopyranoside CAS No. 145633-28-9

Methyl 3-O-(2-acetamido-2-deoxy-6-thioglucopyranosyl)galactopyranoside

Cat. No. B123410
M. Wt: 413.4 g/mol
InChI Key: KJOLNSMZEBPAIX-MUHRKBNZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-O-(2-acetamido-2-deoxy-6-thioglucopyranosyl)galactopyranoside, also known as 3-O-Methyl-D-glucosamine, is a chemical compound that is widely used in scientific research. It is a derivative of glucose and is commonly used as a substrate for enzymes that catalyze the transfer of N-acetylglucosamine (GlcNAc) to proteins.

Mechanism Of Action

Methyl 3-O-(2-acetamido-2-deoxy-6-thioglucopyranosyl)galactopyranoside acts as a substrate for enzymes that catalyze the transfer of N-acetylglucosamine (GlcNAc) to proteins. This process, known as O-GlcNAcylation, occurs on serine and threonine residues of proteins and is regulated by two enzymes, O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA). OGT transfers GlcNAc to proteins, while OGA removes GlcNAc from proteins. Methyl 3-O-(2-acetamido-2-deoxy-6-thioglucopyranosyl)galactopyranoside is used to study the role of O-GlcNAcylation in various cellular processes and diseases.

Biochemical And Physiological Effects

Methyl 3-O-(2-acetamido-2-deoxy-6-thioglucopyranosyl)galactopyranoside has several biochemical and physiological effects. It is a substrate for enzymes that catalyze the transfer of N-acetylglucosamine (GlcNAc) to proteins, which regulates various cellular processes. Methyl 3-O-(2-acetamido-2-deoxy-6-thioglucopyranosyl)galactopyranoside is also used to study the role of O-GlcNAcylation in various diseases, including cancer, diabetes, and neurodegenerative disorders.

Advantages And Limitations For Lab Experiments

Methyl 3-O-(2-acetamido-2-deoxy-6-thioglucopyranosyl)galactopyranoside has several advantages for lab experiments. It is a widely used substrate for enzymes that catalyze the transfer of N-acetylglucosamine (GlcNAc) to proteins, which makes it easy to use in various assays. Methyl 3-O-(2-acetamido-2-deoxy-6-thioglucopyranosyl)galactopyranoside is also relatively stable, which allows for long-term storage. However, one limitation of Methyl 3-O-(2-acetamido-2-deoxy-6-thioglucopyranosyl)galactopyranoside is that it is relatively expensive, which can limit its use in some experiments.

Future Directions

There are several future directions for the use of Methyl 3-O-(2-acetamido-2-deoxy-6-thioglucopyranosyl)galactopyranoside in scientific research. One direction is to study the role of O-GlcNAcylation in various diseases, including cancer, diabetes, and neurodegenerative disorders. Another direction is to develop new assays and techniques for the study of O-GlcNAcylation using Methyl 3-O-(2-acetamido-2-deoxy-6-thioglucopyranosyl)galactopyranoside. Additionally, there is a need to develop new methods for the synthesis of Methyl 3-O-(2-acetamido-2-deoxy-6-thioglucopyranosyl)galactopyranoside that are more cost-effective and environmentally friendly.

Synthesis Methods

Methyl 3-O-(2-acetamido-2-deoxy-6-thioglucopyranosyl)galactopyranoside can be synthesized by several methods. One of the most common methods involves the reaction of 3-O-acetyl-D-galactopyranosyl bromide with 2-acetamido-2-deoxy-6-thioglucose in the presence of a base such as triethylamine. The resulting product is then methylated with methyl iodide to yield Methyl 3-O-(2-acetamido-2-deoxy-6-thioglucopyranosyl)galactopyranoside.

Scientific Research Applications

Methyl 3-O-(2-acetamido-2-deoxy-6-thioglucopyranosyl)galactopyranoside is widely used in scientific research as a substrate for enzymes that catalyze the transfer of N-acetylglucosamine (GlcNAc) to proteins. This process, known as O-GlcNAcylation, is a dynamic post-translational modification that regulates various cellular processes, including transcription, translation, and signal transduction. Methyl 3-O-(2-acetamido-2-deoxy-6-thioglucopyranosyl)galactopyranoside is also used to study the role of O-GlcNAcylation in various diseases, including cancer, diabetes, and neurodegenerative disorders.

properties

CAS RN

145633-28-9

Product Name

Methyl 3-O-(2-acetamido-2-deoxy-6-thioglucopyranosyl)galactopyranoside

Molecular Formula

C15H27NO10S

Molecular Weight

413.4 g/mol

IUPAC Name

N-[(2R,3R,4R,5S,6S)-2-[(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-4,5-dihydroxy-6-(sulfanylmethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C15H27NO10S/c1-5(18)16-8-11(21)9(19)7(4-27)25-14(8)26-13-10(20)6(3-17)24-15(23-2)12(13)22/h6-15,17,19-22,27H,3-4H2,1-2H3,(H,16,18)/t6-,7-,8-,9-,10+,11-,12-,13+,14+,15-/m1/s1

InChI Key

KJOLNSMZEBPAIX-MUHRKBNZSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)OC)CO)O)CS)O)O

SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC)CO)O)CS)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC)CO)O)CS)O)O

synonyms

Me ADTG-Gal
Me-SGlcNAc-Gal
methyl 3-O-(2-acetamido-2-deoxy-6-thioglucopyranosyl)galactopyranoside

Origin of Product

United States

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